(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol
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Overview
Description
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol is an organic compound that belongs to the class of benzothiazoles It is characterized by a benzene ring fused to a thiazole ring, with a methanol group attached to the fourth carbon of the tetrahydrobenzothiazole structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol can be achieved through several methods. One common approach involves the Hantzsch synthesis, where 3,3,5-trimethylcyclohexanone is treated with iodine and thiourea to form an intermediate, which is then further processed to yield the desired compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as fractional crystallization and purification to isolate the compound from reaction mixtures .
Chemical Reactions Analysis
Types of Reactions
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol undergoes various chemical reactions, including:
Oxidation: The methanol group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form derivatives with different functional groups.
Substitution: The hydrogen atoms on the benzene ring can be substituted with various substituents to form new derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Electrophilic aromatic substitution reactions can be carried out using reagents like halogens, nitrating agents, and sulfonating agents.
Major Products Formed
The major products formed from these reactions include various substituted benzothiazoles, which can have different functional groups such as aldehydes, carboxylic acids, and halides .
Scientific Research Applications
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol has several scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound has been studied for its potential biological activities, including antimicrobial and anticancer properties.
Industry: The compound is used in the production of dyes and other industrial chemicals.
Mechanism of Action
The mechanism of action of (4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol involves its interaction with specific molecular targets. For example, as an HDAC inhibitor, it binds to the active sites of HDAC enzymes, preventing them from deacetylating histone proteins. This leads to an accumulation of acetylated histones, resulting in altered gene expression and inhibition of cancer cell growth .
Comparison with Similar Compounds
Similar Compounds
- 2-Amino-4,5,6,7-tetrahydrobenzothiazole-4-methanol
- 4,5,6,7-Tetrahydrobenzothiazole-2-amine
Uniqueness
(4,5,6,7-Tetrahydro-1,3-benzothiazol-4-yl)methanol is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its methanol group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Properties
Molecular Formula |
C8H11NOS |
---|---|
Molecular Weight |
169.25 g/mol |
IUPAC Name |
4,5,6,7-tetrahydro-1,3-benzothiazol-4-ylmethanol |
InChI |
InChI=1S/C8H11NOS/c10-4-6-2-1-3-7-8(6)9-5-11-7/h5-6,10H,1-4H2 |
InChI Key |
OPITVRBXKRIOFT-UHFFFAOYSA-N |
Canonical SMILES |
C1CC(C2=C(C1)SC=N2)CO |
Origin of Product |
United States |
Synthesis routes and methods
Procedure details
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